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molecular formula C8H6ClFO2 B1340083 2-Fluoro-4-methoxybenzoyl chloride CAS No. 321-24-4

2-Fluoro-4-methoxybenzoyl chloride

Cat. No. B1340083
M. Wt: 188.58 g/mol
InChI Key: UHLDNUXKNREILG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889711B2

Procedure details

To a solution of 12.34 g (72.5 mmol) of potassium 3-ethoxy-3-oxopropanoate in suspension in 150 ml anhydrous acetonitrile are added at −0° C. under argon 10.11 ml (72.5 mmol) of triethylamine and 8.28 g (87 mmol) of magnesium (II) chloride. The reaction mixture is stirred for 5 h at room temperature, then at 0° C. a solution of 5.47 g (29 mmol) of 2-fluoro-4-methoxybenzoyl chloride dissolved in 30 ml of acetonitrile is added as well as 4.45 ml (31.9 mmol) of triethylamine. The reaction mixture is stirred for 18 h at room temperature then a 1M hydrochloric acid solution is added until the suspension disappears. The product is extracted several times with ethyl acetate. The organic phases are combined, dried over magnesium sulfate, and concentrated. The residue is purified by chromatography on silica (cyclohexane/ethyl acetate eluent: 85:15) to yield 5.46 g (78%) of ethyl 3-(2-fluoro-4-methoxyphenyl)-3-oxopropanoate in the form of a yellow oil which crystallizes over time.
Name
potassium 3-ethoxy-3-oxopropanoate
Quantity
12.34 g
Type
reactant
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.47 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([O-:8])=O)[CH3:2].[K+].[Cl-].[Mg+2].[Cl-].[F:14][C:15]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[CH:20][C:16]=1C(Cl)=O.Cl>C(#N)C.C(N(CC)CC)C>[F:14][C:15]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[CH:20][C:16]=1[C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9] |f:0.1,2.3.4|

Inputs

Step One
Name
potassium 3-ethoxy-3-oxopropanoate
Quantity
12.34 g
Type
reactant
Smiles
C(C)OC(CC(=O)[O-])=O.[K+]
Name
Quantity
8.28 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
5.47 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC(=C1)OC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
4.45 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
The product is extracted several times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on silica (cyclohexane/ethyl acetate eluent: 85:15)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.46 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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